molecular formula C8H8ClNO B1279235 N-Hydroxy-4-methylbenzimidoyl chloride CAS No. 36288-37-6

N-Hydroxy-4-methylbenzimidoyl chloride

Cat. No.: B1279235
CAS No.: 36288-37-6
M. Wt: 169.61 g/mol
InChI Key: CWLYVEMDVAPUMV-CSKARUKUSA-N
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Description

N-Hydroxy-4-methylbenzimidoyl chloride is a chemical compound with the molecular formula C8H8ClNO It is a derivative of benzimidoyl chloride, characterized by the presence of a hydroxy group and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxy-4-methylbenzimidoyl chloride can be synthesized through the reaction of aldoximes with sodium chloride and Oxone under ball-milling conditions. This method involves the use of mechanochemistry, which allows for solvent-free reactions and improved reaction efficiency . The reaction typically proceeds under mild conditions, making it an environmentally friendly approach.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of mechanochemistry can be scaled up for industrial applications. The use of ball-milling and other mechanochemical techniques can be adapted to produce this compound on a larger scale, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-4-methylbenzimidoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium carbonate and Oxone. These reactions are often carried out under solvent-free conditions using ball-milling techniques .

Major Products Formed

The major products formed from the reactions of this compound include N-acyloxyimidoyl chlorides, which are valuable intermediates in organic synthesis .

Scientific Research Applications

N-Hydroxy-4-methylbenzimidoyl chloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s reactivity makes it useful in the modification of biomolecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Hydroxy-4-methylbenzimidoyl chloride exerts its effects involves the formation of reactive intermediates, such as N-acyloxyimidoyl chlorides. These intermediates can undergo further chemical transformations, leading to the formation of various products. The molecular targets and pathways involved in these reactions are primarily determined by the specific conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxybenzimidoyl chloride: Lacks the methyl group present in N-Hydroxy-4-methylbenzimidoyl chloride.

    4-Methylbenzimidoyl chloride: Lacks the hydroxy group present in this compound.

Uniqueness

This compound is unique due to the presence of both a hydroxy group and a methyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various chemical applications.

Properties

CAS No.

36288-37-6

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

(1E)-N-hydroxy-4-methylbenzenecarboximidoyl chloride

InChI

InChI=1S/C8H8ClNO/c1-6-2-4-7(5-3-6)8(9)10-11/h2-5,11H,1H3/b10-8+

InChI Key

CWLYVEMDVAPUMV-CSKARUKUSA-N

SMILES

CC1=CC=C(C=C1)C(=NO)Cl

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N\O)/Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=NO)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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